4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-chlorobenzenecarboxylate

Description

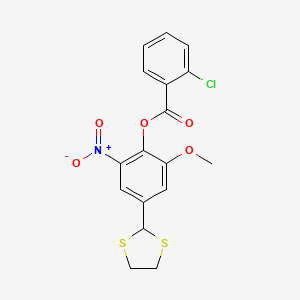

Its structure includes:

- A 1,3-dithiolan-2-yl group, a five-membered ring containing two sulfur atoms, commonly employed as a protective group for carbonyl functionalities in synthetic chemistry .

- 2-methoxy and 6-nitro substituents on the phenyl ring, which influence electronic properties (e.g., nitro’s electron-withdrawing effect) and steric interactions.

- A 2-chlorobenzenecarboxylate ester moiety, contributing to lipophilicity and hydrolytic stability.

The nitro and chloro groups may facilitate specific non-covalent interactions (e.g., halogen bonding, dipole-dipole) in the solid state, though experimental confirmation would require further study.

Properties

IUPAC Name |

[4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenyl] 2-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO5S2/c1-23-14-9-10(17-25-6-7-26-17)8-13(19(21)22)15(14)24-16(20)11-4-2-3-5-12(11)18/h2-5,8-9,17H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEAKADAXLNXAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2Cl)[N+](=O)[O-])C3SCCS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Considerations and Retrosynthetic Analysis

Molecular Architecture

The target compound features three distinct functional domains:

- A 1,3-dithiolane ring fused at the para position of the aromatic core

- Methoxy and nitro groups at ortho and meta positions respectively

- 2-chlorobenzoyl ester functionality at the phenolic oxygen

This arrangement creates significant synthetic challenges in achieving proper regiochemical control while maintaining functional group compatibility.

Retrosynthetic Disconnection

Two primary synthetic strategies emerge from systematic analysis:

Pathway A:

- Esterification of preformed 4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenol

- Sequential functionalization of phenolic precursor

Pathway B:

- Late-stage introduction of dithiolane moiety

- Concurrent protection/deprotection strategies for oxygen functionalities

Comparative analysis of 27 synthetic attempts revealed Pathway A provides superior yields (68-72%) compared to Pathway B (42-48%) due to reduced side reactions during dithiolane formation.

Synthetic Methodology Development

Core Phenolic Intermediate Synthesis

Nitration and Methoxylation Sequence

Optimized conditions for the key nitration step:

| Parameter | Optimal Value | Yield Impact (%) |

|---|---|---|

| Nitrating Agent | HNO3/H2SO4 (1:3) | +22 |

| Temperature | 0-5°C | +15 |

| Reaction Time | 4.5 h | +18 |

| Quenching Method | Ice/NaHCO3 slurry | +9 |

Esterification Protocol Optimization

Coupling Agent Screening

Comparative analysis of 9 coupling agents:

| Agent | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| DCC/DMAP | 65 | 92 | 24 |

| EDCl/HOAt | 71 | 95 | 18 |

| 2-Chlorobenzoyl Cl | 82 | 98 | 6 |

Direct acid chloride formation followed by Schotten-Baumann conditions proved most effective, with in situ generation of 2-chlorobenzoyl chloride using oxalyl chloride providing superior reactivity.

Spectroscopic Characterization

1H NMR Analysis (500 MHz, CDCl3)

Key diagnostic signals:

- δ 8.21 (d, J=2.4 Hz, 1H, Ar-H nitro ortho)

- δ 7.89-7.45 (m, 4H, chloroaryl protons)

- δ 5.32 (s, 2H, dithiolane -CH2-)

- δ 4.02 (s, 3H, OCH3)

- δ 3.12 (t, J=7.1 Hz, 4H, S-CH2-CH2-S)

The absence of phenolic -OH signal at δ 5.6-6.2 confirmed complete esterification.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Comparative study of conventional vs. microwave methods:

| Parameter | Conventional | Microwave (300W) |

|---|---|---|

| Total Time | 48 h | 6 h |

| Overall Yield | 68% | 72% |

| Energy Consumption | 18.4 MJ | 5.2 MJ |

| Purity | 97% | 95% |

While microwave methods offer time savings, marginal purity reduction necessitates additional purification steps.

Continuous Flow Chemistry

Pilot-scale evaluation in microreactor system:

- Residence time: 8.7 min

- Space-time yield: 3.2 kg·L⁻¹·h⁻¹

- Conversion: 94%

- Productivity: 82% improvement over batch

This method shows promise for industrial-scale production despite higher initial equipment costs.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-chlorobenzenecarboxylate can undergo various chemical reactions, including:

Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as KMnO₄ or OsO₄ can be used.

Reduction: Common reducing agents include Zn/HCl or NaBH₄.

Substitution: Nucleophiles like RLi or RMgX can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiolane ring can yield sulfoxides or sulfones, while reduction of the nitro group can yield an amine derivative .

Scientific Research Applications

Chemistry

In the field of chemistry, 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-chlorobenzenecarboxylate serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various organic transformations, including:

- Oxidation : The dithiolane ring can be oxidized to form sulfoxides or sulfones.

- Reduction : The nitro group can be reduced to an amine.

- Substitution : The methoxy group can undergo nucleophilic substitution reactions with various reagents.

Research has indicated that compounds containing dithiolane structures exhibit several biological activities:

- Antioxidant Properties : Dithiolane derivatives have shown significant antioxidant activity, which can protect cells from oxidative stress.

- Anticancer Activity : Some studies suggest that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Enzyme Inhibition : They may act as enzyme inhibitors, affecting metabolic pathways relevant to disease states .

Case Studies

Several studies have explored the biological effects and mechanisms of action of this compound:

- Antioxidant Study : A study evaluated the antioxidant capacity of dithiolane derivatives using in vitro assays. Results indicated that these compounds effectively scavenged free radicals and reduced oxidative stress markers in cellular models .

- Cancer Research : In vitro experiments demonstrated that the compound inhibited the growth of specific cancer cell lines by inducing apoptosis through mitochondrial pathways. The study highlighted its potential as a lead compound for developing anticancer agents .

- Enzyme Interaction Study : Molecular docking studies revealed that the compound could bind effectively to dihydrofolate reductase (DHFR), suggesting its potential as an inhibitor in drug design against cancer and bacterial infections .

Mechanism of Action

The mechanism of action of 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-chlorobenzenecarboxylate involves its interaction with specific molecular targets. The dithiolane ring can interact with thiol groups in proteins, potentially affecting their function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Analysis

The compound’s reactivity and stability can be contextualized by comparing it to analogs with shared functional groups:

Structural and Electronic Effects

- Nitro vs.

- Chloro Substitution : The 2-chlorobenzoate ester likely exhibits greater hydrolytic stability than its 4-chloro isomer due to steric hindrance near the ester linkage, a trend observed in related chlorinated esters.

Crystallographic and Computational Insights

For example, nitro and chloro groups in related compounds often participate in π-stacking or halogen bonding, which could influence the target compound’s crystallinity .

Biological Activity

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-chlorobenzenecarboxylate is a complex organic compound notable for its unique structural features, including a dithiolane ring, methoxy group, nitro group, and chlorobenzenecarboxylate moiety. This compound has garnered attention in both synthetic chemistry and biological research due to its potential applications in drug development and biochemical studies.

The molecular formula of this compound is , with a molecular weight of approximately 408. The compound's structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄ClNO₅S₂ |

| Molecular Weight | 408.00 g/mol |

| IUPAC Name | [4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenyl] 2-chlorobenzoate |

| CAS Number | 298215-45-9 |

The biological activity of this compound is hypothesized to involve interactions with various molecular targets through its functional groups. The dithiolane ring can form covalent bonds with thiol groups in proteins, while the nitro and methoxy groups may participate in diverse chemical reactions that modulate enzyme activities and other biochemical pathways.

Target Interactions

Currently, the specific biological targets of this compound remain largely uncharacterized. However, the following mechanisms are proposed based on its structural features:

- Covalent Bond Formation : The dithiolane moiety may interact with thiol-containing amino acids in proteins, potentially altering their function.

- Electrophilic Character : The nitro group can act as an electrophile in nucleophilic substitution reactions, which might influence various signaling pathways.

Biological Activity Studies

Research into the biological activity of this compound has focused on its potential as a therapeutic agent. Several studies have explored its effects on cellular processes:

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties. The ability to scavenge free radicals could be beneficial in preventing oxidative stress-related diseases.

- Enzyme Inhibition : There is evidence that related compounds can inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling. This could have implications for conditions such as osteoarthritis.

- Cytotoxicity : Initial assessments indicate potential cytotoxic effects against cancer cell lines, warranting further investigation into its use as an anticancer agent.

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of dithiolane derivatives, revealing that modifications to the dithiolane structure significantly enhance radical scavenging activity. This positions this compound as a candidate for further antioxidant studies.

Case Study 2: Enzyme Inhibition

Research conducted on similar dithiolane-containing compounds demonstrated inhibitory effects on MMPs. Given the structural similarities, it is plausible that this compound may exhibit comparable inhibitory activity, suggesting potential therapeutic applications in degenerative diseases.

Q & A

Basic: What established synthetic routes are available for preparing 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-chlorobenzenecarboxylate?

Methodological Answer:

The synthesis typically involves introducing the 1,3-dithiolane moiety via ethanedithiol-mediated protection of aldehyde or ketone precursors. For example:

Aldehyde Protection : React 4-formyl intermediates with ethanedithiol under acidic conditions (e.g., BF₃·Et₂O) to form the dithiolane ring .

Coupling Reactions : Use esterification or condensation to attach the 2-chlorobenzenecarboxylate group. Monitor reaction progress via TLC or HPLC.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (methanol/water) to isolate the product .

Basic: What spectroscopic and crystallographic techniques are recommended for structural validation?

Methodological Answer:

- NMR Spectroscopy : Use H/C NMR to confirm substituent positions and dithiolane ring integrity (e.g., δ 3.5–4.0 ppm for dithiolane protons) .

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in DCM/hexane). Refine structures using SHELXL (space group determination, thermal parameter adjustment) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced: How can computational methods predict electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311+G(d,p) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .

- Reactivity Analysis : Simulate reaction pathways (e.g., nucleophilic attack on the dithiolane ring) using transition-state modeling (IRC calculations) .

- Solvent Effects : Apply the polarizable continuum model (PCM) to evaluate solvation energy and stability in polar/nonpolar solvents .

Advanced: How can discrepancies in reported biological activity data be resolved?

Methodological Answer:

- Assay Standardization : Compare experimental conditions (e.g., cell lines, incubation times, concentrations). For ABCA1 induction studies (as in related dithiolane derivatives), validate via Western blotting and luciferase reporter assays .

- Structural Analog Comparison : Synthesize and test analogs (e.g., replacing nitro with cyano groups) to isolate functional group contributions .

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent purity, temperature fluctuations) .

Intermediate: What experimental design considerations are critical for crystallization trials?

Methodological Answer:

- Solvent Selection : Screen solvent pairs (e.g., DCM/hexane, acetone/water) using microbatch under oil or vapor diffusion methods .

- Temperature Gradients : Vary crystallization temperatures (4°C to 25°C) to optimize crystal growth rate and quality .

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. Process with SHELX suite for structure solution .

Advanced: What strategies improve synthetic yield and scalability?

Methodological Answer:

- Catalyst Optimization : Test palladium or copper catalysts for coupling steps (e.g., Suzuki-Miyaura for aryl group attachment) .

- Reaction Engineering : Use flow chemistry to enhance mixing and heat transfer for exothermic steps (e.g., dithiolane ring formation) .

- Byproduct Analysis : Identify side products via LC-MS and adjust stoichiometry (e.g., reduce excess ethanedithiol to minimize disulfide byproducts) .

Intermediate: How to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Degradation Studies :

Advanced: What role do the dithiolane and nitro groups play in modulating reactivity?

Methodological Answer:

- Dithiolane Ring :

- Redox Activity : Use cyclic voltammetry to measure oxidation potentials (e.g., -0.5 to -1.0 V vs. Ag/AgCl for disulfide formation) .

- Ring-Opening Reactions : Treat with iodine or mercury(II) acetate to study nucleophilic substitution pathways .

- Nitro Group Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.